molecular formula C18H18N2O3 B5820193 3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole

Cat. No. B5820193
M. Wt: 310.3 g/mol
InChI Key: HFLYWBXCARIYJY-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole, commonly known as DMDO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDO belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of DMDO is not fully understood. However, it has been suggested that DMDO exerts its biological activities through the inhibition of various enzymes, including DNA topoisomerase and protein kinase. DMDO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
DMDO has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. DMDO has also been shown to possess neuroprotective activity against oxidative stress-induced damage in neuronal cells. In addition, DMDO has been reported to exhibit cardioprotective activity against ischemia-reperfusion injury in rats.

Advantages and Limitations for Lab Experiments

DMDO has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMDO has some limitations, including its high cost and limited availability.

Future Directions

DMDO has significant potential for future research in various fields, including medicinal chemistry, material science, and analytical chemistry. Some future directions for DMDO research include:
1. Synthesis of novel DMDO derivatives with improved biological activities.
2. Investigation of the mechanism of action of DMDO.
3. Development of DMDO-based fluorescent probes for the detection of other metal ions.
4. Exploration of the potential applications of DMDO in nanotechnology.
5. Investigation of the pharmacokinetics and toxicity of DMDO in animal models.
In conclusion, DMDO is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDO exhibits diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. DMDO has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMDO has some limitations, including its high cost and limited availability. Future research on DMDO may lead to the development of novel therapeutic agents and analytical tools.

Synthesis Methods

DMDO can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide and 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form DMDO. Another method involves the reaction of 3,4-dimethoxyaniline and 3,5-dimethylbenzoyl isothiocyanate in the presence of a base, such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form DMDO.

Scientific Research Applications

DMDO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. DMDO has been reported to exhibit significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. DMDO has also been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, DMDO has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-7-12(2)9-14(8-11)18-19-17(20-23-18)13-5-6-15(21-3)16(10-13)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLYWBXCARIYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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